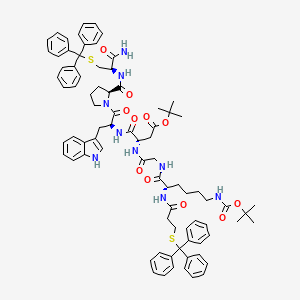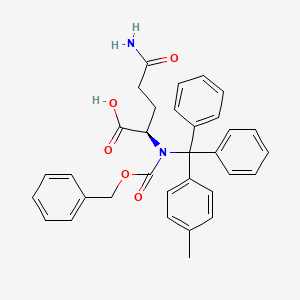
(R)-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid is a complex organic compound with a unique structure that includes an amino group, a benzyloxycarbonyl group, and a diphenyl(p-tolyl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of protecting groups such as benzyloxycarbonyl (Cbz) to protect the amino group during the reaction sequence. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its unique structure allows it to interact with specific biological targets, making it useful in various assays and experiments.
Medicine
In medicine, ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid may have potential therapeutic applications. It could be investigated for its ability to modulate biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the development of new products and processes.
Mecanismo De Acción
The mechanism of action of ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid include other amino acid derivatives and compounds with similar functional groups. Examples include:
- Benzylamine
- Phenylalanine derivatives
- Diphenylmethylamine derivatives
Uniqueness
What sets ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological targets in a distinct manner, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C33H32N2O5 |
|---|---|
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
(2R)-5-amino-2-[[(4-methylphenyl)-diphenylmethyl]-phenylmethoxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35(29(31(37)38)21-22-30(34)36)32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H2,34,36)(H,37,38)/t29-/m1/s1 |
Clave InChI |
VXEFJGSCUMIKOG-GDLZYMKVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
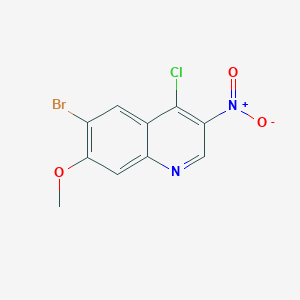
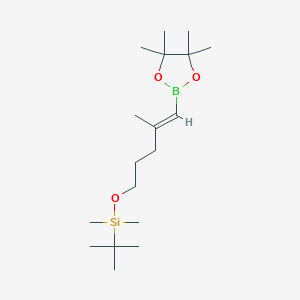
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
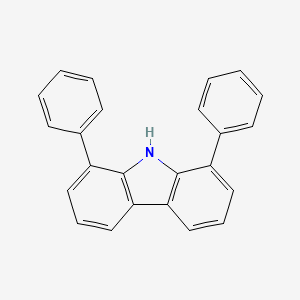
![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)


![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
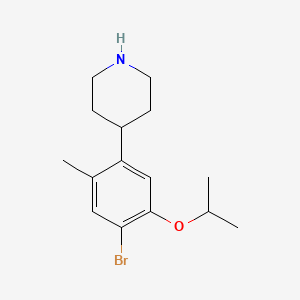
![[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15062155.png)
